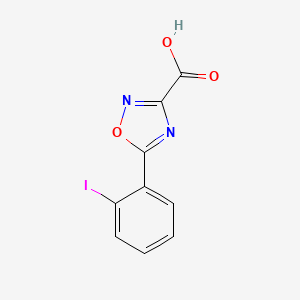
5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with an iodophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-iodobenzoic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the iodine atom or modifications to the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Wirkmechanismus
The mechanism of action of 5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the oxadiazole ring can participate in hydrogen bonding or other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic Acid: Used as a precursor in the synthesis of various iodinated compounds.
2-Iodophenol: Involved in the synthesis of aryl derivatives and other heterocyclic compounds.
Uniqueness
5-(2-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both an iodophenyl group and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H5IN2O3 |
|---|---|
Molekulargewicht |
316.05 g/mol |
IUPAC-Name |
5-(2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5IN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI-Schlüssel |
HSXBVSYBYAUUNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
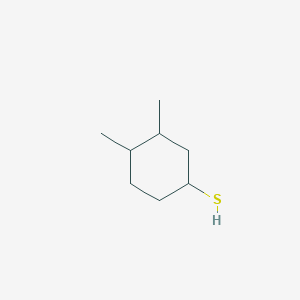
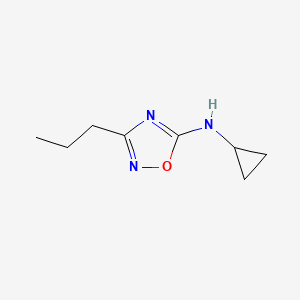

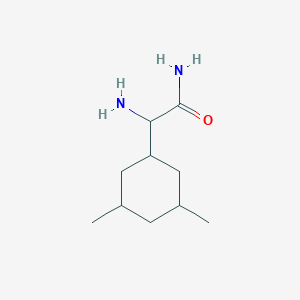

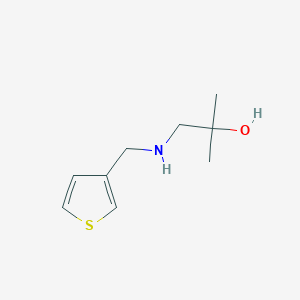
![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)

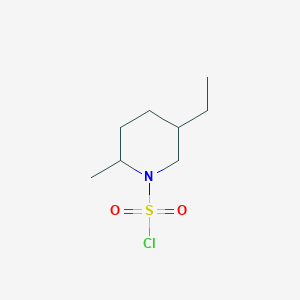
![1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol](/img/structure/B13304607.png)


![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
